molecular formula C12H9N3O2 B2990649 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol CAS No. 131985-96-1

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol

Cat. No.: B2990649
CAS No.: 131985-96-1
M. Wt: 227.223
InChI Key: NZHMMNKFGWXTQH-UHFFFAOYSA-N
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Description

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol is a heterocyclic compound featuring a fused oxazole-pyridine core linked to an aminophenol substituent.

Properties

IUPAC Name

5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-7-3-4-8(9(16)6-7)12-15-11-10(17-12)2-1-5-14-11/h1-6,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHMMNKFGWXTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327879
Record name 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131985-96-1
Record name 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with suitable aldehydes or ketones can lead to the formation of the oxazole ring, followed by further functionalization to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s aminophenol group distinguishes it from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Physicochemical Data Source
5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol 2-Aminophenol ~285.3* High polarity (predicted) Hypothetical
5-Methyl[1,3]oxazolo[4,5-b]pyridine-2-thiol Methyl, thiol 196.3 Purity: 95% (Catalog data)
tert-Butyl 4-({oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate Piperidinecarboxylate, tert-butyl 443.3 IR ν(C=O): 1711 cm⁻¹; mp: 157°C
3-[4-(1,3-Benzoxazol-2-ylamino)phenyl][1,3]oxazolo[4,5-b]pyridin-2(3H)-one Benzoxazole-amino phenyl 345.3 MS (ESI+): [M+H]+345

*Calculated based on structural formula.

Key Observations :

  • Polarity: The aminophenol group in the target compound likely enhances aqueous solubility compared to methyl or tert-butyl substituents in analogs .
  • Stability: The tert-butyl ester in compound 26 () improves thermal stability (mp 157°C), whereas the aminophenol group may introduce sensitivity to oxidation .
  • Spectral Features : IR data for carbonyl groups (e.g., 1711 cm⁻¹ in compound 26) contrast with the target compound’s expected O–H/N–H stretching vibrations (~3300 cm⁻¹) .

Biological Activity

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol (CAS No. 131985-96-1) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a molecular formula of C12H9N3O2 and a molecular weight of 227.22 g/mol. Its structural characteristics include an amino group and an oxazole moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that compounds with similar structural features can inhibit various cancer cell lines through multiple mechanisms:

  • Cytotoxicity : In vitro evaluations have shown that derivatives of oxazolo[5,4-d]pyrimidines exhibit significant cytotoxic effects against cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .
  • Mechanisms of Action : These compounds may act by inhibiting key proteins involved in cancer progression, such as VEGFR-2 and various kinases (e.g., JAK1, JAK2). They also trigger apoptotic pathways by activating caspases and inhibiting angiogenesis .

Selectivity and Toxicity

The selectivity index (SI) is a crucial measure when evaluating the therapeutic potential of anticancer agents. For instance, certain derivatives demonstrated a significantly higher SI against cancer cells compared to normal human dermal fibroblasts (NHDFs), indicating a favorable safety profile . Specifically, one derivative exhibited a CC50 of approximately 58.4 µM against HT29 cells while showing reduced toxicity to NHDFs.

Summary of Biological Activities

Activity Details
Cytotoxicity Effective against multiple cancer cell lines with varying CC50 values.
Mechanisms Inhibition of VEGFR-2, activation of apoptotic pathways, and modulation of kinase activity.
Selectivity Index Higher selectivity for cancer cells over normal cells, indicating potential for targeted therapy.

Study on Oxazolo Derivatives

In a recent study published in October 2022, novel oxazolo derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that certain compounds not only inhibited cancer cell proliferation but also showed lower toxicity to normal cells compared to standard chemotherapeutics like fluorouracil and cisplatin . This suggests that this compound may share similar beneficial properties.

Mechanistic Insights

Further exploration into the mechanism revealed that these compounds could activate the mitochondrial apoptotic pathway while inhibiting anti-apoptotic proteins. This dual action enhances their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of substituted pyridine precursors with amino-phenol derivatives. For oxazole ring formation, microwave-assisted cyclization (e.g., using trifluoroacetic anhydride as a catalyst) improves yield and reduces side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol can achieve >95% purity. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and oxazole/pyridine carbons (δ 150–160 ppm). Coupling patterns distinguish fused heterocycles .
  • IR Spectroscopy : Confirm amine (-NH₂, ~3400 cm⁻¹) and phenolic (-OH, ~3200 cm⁻¹) groups. Oxazole C=N stretches appear at ~1650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₀N₃O₂: 228.0764) to confirm synthesis success .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodology : Use polar aprotic solvents (DMSO or DMF) for stock solutions (10 mM), followed by dilution in assay buffers (e.g., PBS). Sonication (15–30 min) and heating (40–50°C) enhance dissolution. Centrifuge at 10,000 rpm for 5 min to remove undissolved particulates .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

  • Methodology : The oxazole-pyridine core acts as a π-deficient heteroaromatic system, enabling Suzuki-Miyaura couplings at the pyridine C-5 position. Optimize Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 80°C for 12 h. Monitor regioselectivity via LC-MS and DFT calculations .

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Methodology :

  • Dose-Response Curves : Test across 3–5 log concentrations (1 nM–100 µM) to identify IC₅₀ variability.
  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., human CYP3A4/2D6 isoforms) to rule out pharmacokinetic discrepancies .
  • Target Engagement : Use thermal shift assays (TSA) to validate direct binding to putative targets (e.g., kinases) .

Q. What environmental fate studies are applicable for assessing ecological risks?

  • Methodology :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify degradation via LC-MS/MS. Half-life <24 h suggests low persistence .
  • Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally (shake-flask method). A logP >3.5 indicates potential bioaccumulation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1A1Z) to identify binding poses. Validate with MM-GBSA free energy calculations .
  • QSAR Models : Derive electron-withdrawing substituent effects (e.g., -NO₂, -CF₃) on bioactivity using multiple linear regression (MLR) .

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